molecular formula C10H10CoF6P- B12059643 Cobalticinium hexafluorophosphate

Cobalticinium hexafluorophosphate

Cat. No.: B12059643
M. Wt: 334.08 g/mol
InChI Key: DCJIQDWIPYSICP-UHFFFAOYSA-N
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Description

Cobalticinium hexafluorophosphate, also known as bis(cyclopentadienyl)cobalt(III) hexafluorophosphate, is an organometallic compound with the formula [Co(C5H5)2]PF6. It is a cationic complex where cobalt is sandwiched between two cyclopentadienyl rings, and the hexafluorophosphate anion balances the charge. This compound is known for its stability, reversible redox chemistry, and high polarity, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalticinium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of cobaltocene with an oxidizing agent such as ferric chloride (FeCl3) in the presence of hexafluorophosphoric acid (HPF6). The reaction proceeds as follows:

Co(C5H5)2+FeCl3+HPF6[Co(C5H5)2]PF6+FeCl2+HCl\text{Co(C}_5\text{H}_5\text{)}_2 + \text{FeCl}_3 + \text{HPF}_6 \rightarrow \text{[Co(C}_5\text{H}_5\text{)}_2\text{]}PF_6 + \text{FeCl}_2 + \text{HCl} Co(C5​H5​)2​+FeCl3​+HPF6​→[Co(C5​H5​)2​]PF6​+FeCl2​+HCl

This method yields this compound as a crystalline solid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation of cobaltocene using similar oxidizing agents and conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Cobalticinium hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which cobalticinium hexafluorophosphate exerts its effects involves its reversible redox chemistry. The compound can undergo oxidation and reduction, allowing it to participate in electron transfer processes. Its high polarity and cationic nature enable it to interact with various molecular targets, facilitating reactions such as nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high stability, reversible redox chemistry, and high polarity. These properties make it more versatile in various chemical reactions compared to its ferrocene counterparts .

Properties

Molecular Formula

C10H10CoF6P-

Molecular Weight

334.08 g/mol

InChI

InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-5H;;/q;;;-1

InChI Key

DCJIQDWIPYSICP-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Co]

Origin of Product

United States

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